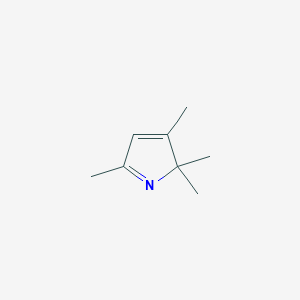![molecular formula C17H15N3O B039232 (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one CAS No. 111811-34-8](/img/structure/B39232.png)
(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one, also known as DMABNQ, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMABNQ is a quinoline derivative that has a dimethylamino group attached to the phenyl ring, making it a highly polar molecule.
Wirkmechanismus
The mechanism of action of (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one is not fully understood, but it is believed to involve the inhibition of DNA topoisomerases, which are enzymes that play a critical role in DNA replication and transcription. (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemische Und Physiologische Effekte
(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one can induce apoptosis in cancer cells, while having little to no effect on normal cells. (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has also been shown to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent. Additionally, (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one in lab experiments is its high solubility in polar solvents, making it easy to work with. Additionally, (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one is relatively stable under normal laboratory conditions, allowing for long-term storage. However, one limitation of using (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one is its relatively low toxicity, which may limit its usefulness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one. One area of interest is the development of (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one-based materials for use in organic electronics, such as OLEDs and solar cells. Another potential direction is the investigation of (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one as a potential therapeutic agent for various diseases, including cancer and microbial infections. Additionally, the development of new synthesis methods for (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one may lead to improved yields and lower costs, making it more accessible for research and commercial applications.
Conclusion:
In conclusion, (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one is a unique and versatile compound that has shown promise in various scientific fields. Its high solubility, stability, and low toxicity make it an attractive candidate for use in lab experiments and potential applications. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Synthesemethoden
The synthesis of (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one involves the reaction of 4-dimethylaminobenzaldehyde with 8-hydroxyquinoline in the presence of acetic acid and glacial acetic acid. The reaction proceeds through a Schiff base intermediate, which is reduced by sodium borohydride to form the final product. The yield of (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one can reach up to 80%, making it a relatively efficient synthesis method.
Wissenschaftliche Forschungsanwendungen
(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has been extensively studied for its potential applications in various scientific fields. In the field of organic electronics, (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has also been investigated for its potential use as a fluorescent probe for detecting metal ions in aqueous solutions. Additionally, (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
111811-34-8 |
|---|---|
Produktname |
(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one |
Molekularformel |
C17H15N3O |
Molekulargewicht |
277.32 g/mol |
IUPAC-Name |
5-[4-(dimethylamino)phenyl]iminoquinolin-8-one |
InChI |
InChI=1S/C17H15N3O/c1-20(2)13-7-5-12(6-8-13)19-15-9-10-16(21)17-14(15)4-3-11-18-17/h3-11H,1-2H3 |
InChI-Schlüssel |
ACXSDJPEKINDBW-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C3=C2C=CC=N3 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C3=C2C=CC=N3 |
Piktogramme |
Irritant |
Synonyme |
5-((4-(DIMETHYLAMINO)PHENYL)IMINO)-8(5H& |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B39149.png)
![Furo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B39150.png)
![[(2S,3S,4S,5R,6R)-5-hydroxy-2-methyl-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B39151.png)
![(Z,6R)-6-[(3R,3aR,6S,7S,9bR)-6-(3-methoxy-3-oxopropyl)-3a,9b-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B39152.png)
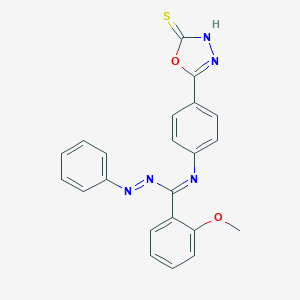
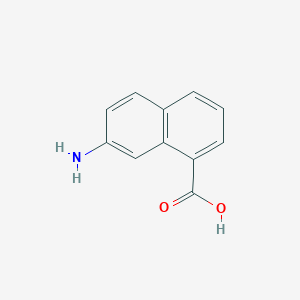
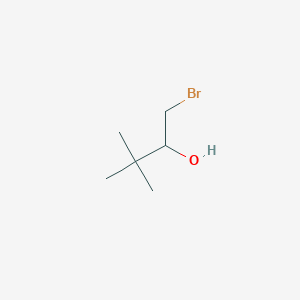
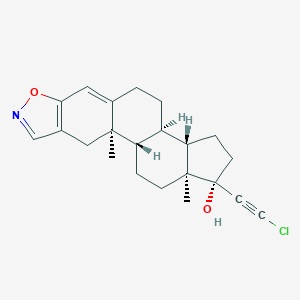
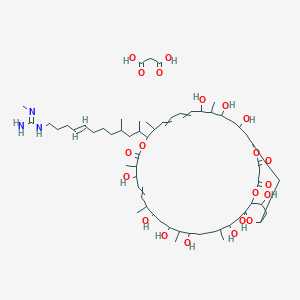
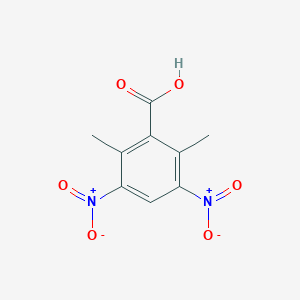
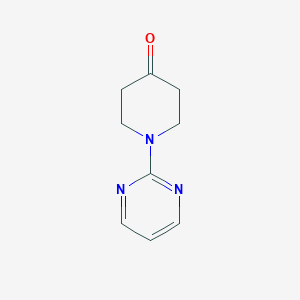
![(2S,4R)-1-[(3S,6S,9R,14R,17S,20S)-9-amino-17-(2-amino-2-oxoethyl)-3-benzyl-6-[(4-hydroxyphenyl)methyl]-2,5,8,16,19-pentaoxo-11,12-dithia-1,4,7,15,18-pentazabicyclo[18.3.0]tricosane-14-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B39175.png)
![[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol](/img/structure/B39178.png)
